molecular formula C9H5ClF3N B182426 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile CAS No. 85386-80-7

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B182426
CAS RN: 85386-80-7
M. Wt: 219.59 g/mol
InChI Key: MLJVBFZNPNMMCP-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H5ClF3N . It has a molecular weight of 219.59 g/mol . The compound is also known by other names such as “4-Chloro-2-(trifluoromethyl)phenylacetonitrile” and "2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile" .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” is InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 . The Canonical SMILES string is C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 219.0062613 g/mol . The topological polar surface area is 23.8 Ų . The compound has a heavy atom count of 14 .

properties

IUPAC Name

2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJVBFZNPNMMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395259
Record name 4-Chloro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

CAS RN

85386-80-7
Record name 4-Chloro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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